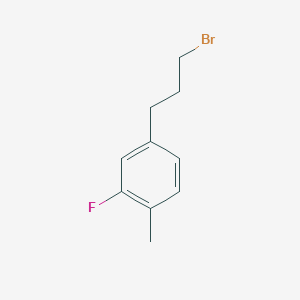
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:
Bromination: 2-Fluoro-1-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methyl group.
Nucleophilic Substitution: The resulting brominated compound undergoes a nucleophilic substitution reaction with 3-bromopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products may include dehalogenated compounds or reduced functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
Wirkmechanismus
The mechanism of action of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Bromopropyl)-1-methylbenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chloropropyl)-2-fluoro-1-methylbenzene: Substitutes chlorine for bromine, potentially altering its chemical properties.
4-(3-Bromopropyl)-2-chloro-1-methylbenzene: Substitutes chlorine for fluorine, which may influence its reactivity and applications.
Uniqueness
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
1057678-25-7 |
|---|---|
Molekularformel |
C10H12BrF |
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-9(3-2-6-11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
SLLLVQVVEVMUDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CCCBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


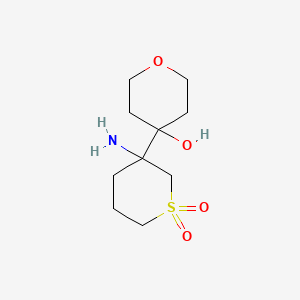
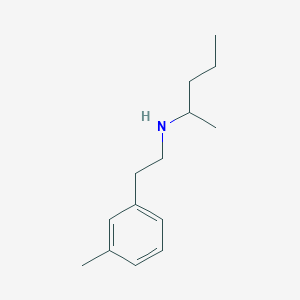

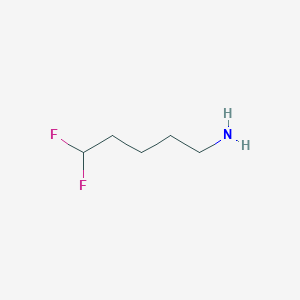
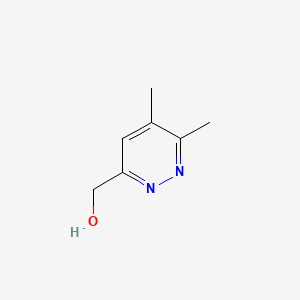
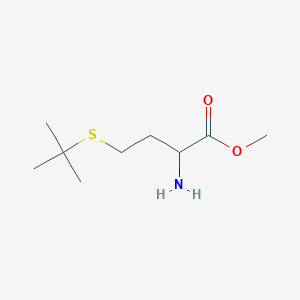



![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)

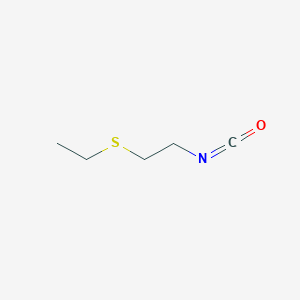
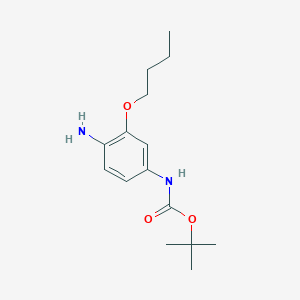
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
